Narlaprevir - 865466-24-6

Narlaprevir

Catalog Number: EVT-276433
CAS Number: 865466-24-6
Molecular Formula: C36H61N5O7S
Molecular Weight: 708.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Narlaprevir (SCH 900518) is a potent, second-generation hepatitis C virus (HCV) nonstructural protein 3 (NS3) serine protease inhibitor. [] Developed by Schering-Plough (now Merck & Co.), it acts as a mechanism-based inhibitor, forming a reversible covalent bond with the active-site serine of the NS3 protease. [] Narlaprevir exhibits potent antiviral activity against HCV genotypes 1 to 3. [] Its improved potency and pharmacokinetic profile, compared to its predecessor Boceprevir, make it a valuable tool in HCV research. [, ]

Future Directions
  • Overcoming Drug Resistance: Developing next-generation NS3 protease inhibitors with improved resistance profiles, potentially through modifications to the Narlaprevir scaffold, is crucial. [, ]
  • Optimization for SARS-CoV-2: Further investigation is needed to optimize Narlaprevir's structure for enhanced potency and selectivity against the SARS-CoV-2 main protease. [, ] This includes exploring covalent and non-covalent interactions with the enzyme's active site. []
  • Combination Therapies: Evaluating the efficacy of Narlaprevir in combination with other antiviral agents, both for HCV and potentially for SARS-CoV-2, could lead to more effective treatment options. [, ]
  • Understanding Resistance Mechanisms: Detailed investigations into the molecular mechanisms underlying Narlaprevir resistance in both HCV and potentially SARS-CoV-2 are crucial for developing strategies to mitigate resistance development. []

Boceprevir

  • Compound Description: Boceprevir is a first-generation hepatitis C virus (HCV) NS3/4A serine protease inhibitor. [] It acts by forming a reversible covalent bond with the active site serine of the protease. [] Boceprevir has been studied in clinical trials, both as monotherapy and in combination with pegylated alpha interferon and ribavirin, and has demonstrated antiviral activity. []
  • Relevance: Boceprevir served as a starting point for the development of Narlaprevir. [] Narlaprevir is a second-generation HCV NS3/4A protease inhibitor designed to improve upon the potency and pharmacokinetic properties of Boceprevir. [, ] Both compounds share a similar ketoamide structure that allows them to interact with the NS3/4A protease. []

Simeprevir

  • Compound Description: Simeprevir is a second-wave HCV NS3/4A protease inhibitor used in combination with pegylated interferon and ribavirin for treating chronic hepatitis C. []
  • Relevance: Several studies compared the cost-effectiveness and clinical efficacy of Simeprevir to Narlaprevir, particularly in patients with genotype 1 chronic hepatitis C. [, , ] The findings suggested that Narlaprevir might offer similar clinical benefits with a reduced budgetary burden compared to Simeprevir. [, , ]

Ritonavir

  • Compound Description: Ritonavir is a potent inhibitor of cytochrome P450‐3A4, an enzyme primarily responsible for metabolizing Narlaprevir. []
  • Relevance: Ritonavir is frequently co-administered with Narlaprevir to enhance its pharmacokinetic profile by slowing its metabolism and increasing its plasma concentration. [, , , , ] This combination improves Narlaprevir's efficacy against HCV. [, , , , ]

Daclatasvir

  • Compound Description: Daclatasvir is a direct-acting antiviral agent that targets the HCV NS5A protein, inhibiting viral replication. [, ]
  • Relevance: Daclatasvir is often combined with Narlaprevir and Ritonavir in interferon-free treatment regimens for chronic hepatitis C. [, ] This combination has shown promising results in achieving sustained virological responses in patients with HCV genotype 1b infection. []

Sofosbuvir

  • Compound Description: Sofosbuvir is a direct-acting antiviral agent that targets the HCV NS5B polymerase, inhibiting viral RNA replication. [, ]
  • Relevance: Sofosbuvir is combined with Narlaprevir and Ritonavir as an all-oral, interferon-free treatment option for chronic hepatitis C genotype 1. [, ] This combination has shown high efficacy and a good safety profile in clinical trials involving treatment-naïve, non-cirrhotic patients. [, ]

Telaprevir

  • Compound Description: Telaprevir is a first-generation HCV NS3/4A protease inhibitor that acts by forming a reversible covalent bond with the active site serine of the protease. [] It has demonstrated antiviral activity in clinical trials. []
  • Relevance: Like Boceprevir, Telaprevir shares structural similarities with Narlaprevir. [] Cross-resistance studies have indicated that mutations conferring resistance to Telaprevir often also reduce susceptibility to Narlaprevir, although Narlaprevir tends to retain greater activity against these mutants due to its higher intrinsic potency. []

Paritaprevir

  • Compound Description: Paritaprevir is a macrocyclic HCV NS3/4A protease inhibitor. [] It is a component of a fixed-dose combination regimen that includes ombitasvir, dasabuvir, and ritonavir. []
  • Relevance: Studies have compared the cost-effectiveness of Paritaprevir/ombitasvir/dasabuvir/ritonavir to Narlaprevir-containing regimens in the treatment of chronic hepatitis C genotype 1. []

Asunaprevir

  • Compound Description: Asunaprevir is an acyclic HCV NS3/4A protease inhibitor. [] It has been used in combination with daclatasvir for treating chronic hepatitis C. []
  • Relevance: The cost-effectiveness of Asunaprevir/daclatasvir has been compared to Narlaprevir-containing regimens in treating chronic hepatitis C genotype 1. []

GSK1360707

  • Compound Description: GSK1360707 is an antidepressant drug candidate. []
  • Relevance: The synthetic route to Narlaprevir involves cyclopropane-fused cyclic amidines, which are key intermediates in the synthesis of GSK1360707. [] This highlights a shared structural motif between Narlaprevir and certain antidepressant drug candidates.

Amitifadine & Bicifadine

  • Compound Description: Amitifadine and Bicifadine are both antidepressants. []
  • Relevance: Similar to GSK1360707, the synthesis of Amitifadine and Bicifadine utilizes cyclopropane-fused cyclic amidines as key intermediates. [] This structural similarity emphasizes the potential versatility of Narlaprevir's synthetic pathway and its connection to other pharmaceutical compounds.
Source and Classification

Narlaprevir is classified as a second-generation HCV NS3 serine protease inhibitor. It was developed through medicinal chemistry and structure-based design approaches aimed at enhancing potency and selectivity against the HCV protease. The compound has been subjected to various preclinical and clinical evaluations to determine its efficacy and safety profile in treating hepatitis C infections .

Synthesis Analysis

Key Steps in Synthesis

  1. Starting Materials: The synthesis begins with readily available amino acids that undergo various transformations.
  2. Protection and Activation: Protecting groups are used to shield reactive functional groups during specific reaction steps. For instance, benzyloxymethyl chloride is employed for protection, followed by activation to generate mesylate intermediates.
  3. Formation of Thioether: A critical step involves the displacement of the mesylate group with sodium tert-butylthiolate, yielding thioether intermediates.
  4. Hydrolysis and Oxidation: The ester moiety undergoes hydrolysis, followed by oxidation to form sulfone derivatives.
  5. Final Coupling Steps: The final assembly involves coupling various intermediates under controlled conditions to yield narlaprevir with high stereochemical integrity .

The entire synthetic sequence has been reported to achieve high yields while maintaining product purity, indicating a successful optimization for large-scale production.

Molecular Structure Analysis

Narlaprevir's molecular structure is characterized by a complex arrangement that facilitates its interaction with the HCV protease.

Structural Features

  • Chemical Formula: C₁₈H₁₉N₃O₃S
  • Molecular Weight: Approximately 345.42 g/mol
  • Functional Groups: The structure includes a nitrile group, several aromatic rings, and a thioether linkage that are crucial for its biological activity.

The stereochemistry of narlaprevir plays a significant role in its binding affinity and selectivity towards the HCV protease, as evidenced by crystallographic studies that elucidate its binding interactions within the active site of the enzyme .

Chemical Reactions Analysis

Narlaprevir undergoes several chemical reactions during its synthesis and in biological systems:

  1. Enzymatic Reactions: As an inhibitor, narlaprevir interacts with the HCV NS3/4A protease, forming a reversible complex that prevents substrate cleavage.
  2. Metabolic Reactions: In vivo, narlaprevir is primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may influence its pharmacokinetics and efficacy .

These reactions highlight narlaprevir's role as both a therapeutic agent and a substrate for metabolic processes.

Mechanism of Action

Narlaprevir functions by specifically inhibiting the HCV NS3/4A protease, which is essential for viral replication.

Mechanistic Insights

  • Binding Site: Narlaprevir binds to the active site of the protease, where it mimics peptide substrates.
  • Covalent Interactions: The compound forms non-covalent interactions with key residues in the active site (Cys145 and His41), stabilizing a tetrahedral intermediate that inhibits enzymatic activity.
  • Inhibition Profile: Studies indicate that narlaprevir exhibits potent inhibitory effects against multiple HCV genotypes, making it a valuable tool in antiviral therapy .

The detailed understanding of its mechanism aids in optimizing treatment regimens for hepatitis C.

Physical and Chemical Properties Analysis

Narlaprevir possesses distinct physical and chemical properties that contribute to its functionality:

  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which can affect formulation strategies.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can provide insights into its purity and crystallinity .

These properties are critical for drug formulation and delivery.

Applications

Narlaprevir has significant applications in medicinal chemistry and antiviral therapy:

  1. Hepatitis C Treatment: It is primarily used in combination therapies for treating chronic hepatitis C infections.
  2. Research Tool: Narlaprevir serves as a model compound for developing new inhibitors targeting viral proteases across different viral families.
  3. Drug Development: Its synthesis and mechanism have informed strategies for designing next-generation antiviral agents aimed at enhancing efficacy against resistant strains .
Molecular Mechanisms of NS3/4A Protease Inhibition

Reversible Covalent Binding to Serine Protease Active Sites

Narlaprevir (SCH 900518) exerts its antiviral activity through a reversible covalent mechanism targeting the serine protease active site of the hepatitis C virus (HCV) NS3/4A complex. This inhibition centers on the formation of a covalent adduct between the catalytic serine residue (Ser139) of the protease and the electrophilic ketoamide warhead of narlaprevir. The reaction proceeds through nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the ketoamide group, resulting in the formation of a tetrahedral intermediate [2] [6] [8]. This intermediate is stabilized by the enzyme's oxyanion hole, forming a hemiketal-like structure. Unlike irreversible covalent inhibitors, this bond formation is thermodynamically reversible, allowing dissociation of the inhibitor from the enzyme complex over time. The covalent binding mechanism provides narlaprevir with significant advantages, including prolonged target engagement and high potency, as the covalent interaction effectively lowers the dissociation constant (K*i) compared to non-covalent inhibitors [2] [10]. The specificity of this interaction is conferred by the precise structural complementarity between narlaprevir's peptidomimetic scaffold and the extended substrate-binding cleft of the NS3/4A protease, ensuring targeted inhibition of the viral enzyme while minimizing off-target effects on host proteases.

  • Structural Determinants of Covalent Binding: The ketoamide warhead is strategically positioned within narlaprevir's molecular scaffold to optimally engage Ser139 within the catalytic triad (Ser139-His57-Asp81). The P1-P3 macrocyclic constraint in narlaprevir's structure pre-organizes the molecule for binding, facilitating optimal positioning of the warhead for nucleophilic attack [6] [10]. This structural rigidity contributes to its enhanced potency compared to earlier linear inhibitors like boceprevir.

Structural Basis of Oxyanion Hole Stabilization in HCV Genotypes 1–3

The exceptional potency of narlaprevir is fundamentally rooted in its ability to exploit the oxyanion hole of the NS3/4A protease, a conserved structural feature critical for catalytic function across HCV genotypes. The tetrahedral intermediate formed during covalent bond formation generates a negatively charged oxyanion, which is stabilized by hydrogen-bonding interactions with the backbone amide protons of Gly137 and Ser139 within the oxyanion hole [3] [6] [7]. This stabilization is crucial for lowering the activation energy of the covalent bond formation and enhancing inhibitor affinity. Structural analyses, including X-ray crystallography and molecular dynamics simulations, reveal that narlaprevir's ketoamide oxygen forms precise hydrogen bonds (approximately 2.8-3.0 Å) with these backbone NH groups, mimicking the transition state during natural peptide substrate hydrolysis [3] [6].

Table 1: Key Interactions Stabilizing Narlaprevir in the NS3/4A Protease Oxyanion Hole Across HCV Genotypes

Structural ElementInteraction TypeGenotype 1Genotype 2Genotype 3Functional Consequence
Backbone NH (Gly137)Hydrogen BondStrongStrongModeratePrimary oxyanion stabilization
Backbone NH (Ser139)Hydrogen BondStrongStrongModeratePrimary oxyanion stabilization
Catalytic His57Polar InteractionPresentPresentWeakenedModulates nucleophilicity of Ser139
Residue 168 (S4 subsite)Van der WaalsD168D168D168Q (common polymorphism)Impacts overall binding affinity; reduced in GT3

Narlaprevir demonstrates broad-spectrum activity against genotypes 1, 2, and 3, although with reduced efficacy against genotype 3. This differential activity is primarily attributed to natural polymorphisms within the protease active site, particularly the common D168Q substitution in genotype 3. This substitution disrupts the hydrogen-bonding network and van der Waals contacts in the S4 subsite, a region occupied by narlaprevir's tert-butyl sulfone group [7]. Computational studies indicate that the D168Q mutation alters the electrostatic environment and reduces the stability of the inhibitor-enzyme complex, contributing to decreased binding affinity and higher dissociation rates in genotype 3 compared to genotypes 1 and 2 [3] [7]. Despite this, narlaprevir retains significant inhibitory activity against genotype 3 due to the strength of its oxyanion hole interactions and covalent attachment mechanism, maintaining its status as a pan-genotypic inhibitor, albeit with variable potency.

Enzymatic Kinetics of Inhibition: Ki, koff, and Dissociation Half-Life

The inhibitory kinetics of narlaprevir against NS3/4A protease are characterized by tight-binding and slow-dissociation properties, underpinning its sustained pharmacological effect. Kinetic analyses using progress curve methods and isothermal titration calorimetry (ITC) demonstrate that narlaprevir inhibition follows a two-step mechanism involving rapid initial binding followed by a slower isomerization step [2] [10]:

  • E + I ⇌ EI (Fast equilibrium; governed by Ki)
  • EI ⇌ EI (Slower isomerization; governed by Ki)

The initial inhibition constant (Ki) for the formation of the initial encounter complex (EI) is approximately 7 nM. The overall inhibition constant (Ki), reflecting the equilibrium for the final isomerized complex (EI), is 6-7 nM, indicating extremely tight binding [2] [8] [10]. The dissociation rate constant (koff) for narlaprevir is remarkably slow, estimated at approximately 0.006 - 0.011 s-1, corresponding to a dissociation half-life (t1/2) of 1 to 2 hours [2] [10]. This prolonged dissociation half-life means that once bound, narlaprevir remains engaged with the protease target for a substantial duration, contributing to sustained inhibition even as systemic drug concentrations fluctuate.

Table 2: Enzymatic Kinetic Parameters of Narlaprevir against HCV NS3/4A Protease

Kinetic ParameterValueMethodSignificance
Ki (Initial Inhibition Constant)7 nMProgress Curve AnalysisAffinity of initial non-covalent complex formation
K*i (Overall Inhibition Constant)6-7 nMProgress Curve Analysis/ITCAffinity after slow isomerization step
koff (Dissociation Rate Constant)0.006 - 0.011 s-1Calculated from K*i and isomerization ratesDefines stability of final E*I complex
Dissociation Half-Life (t1/2)1 - 2 hoursDerived from koff (t1/2 = ln(2)/koff)Duration of target engagement
EC90 (Replicon Assay)40 nMHCV Replicon Inhibition AssayCellular potency against viral replication

The isomerization step (EI to EI) is characterized by rate constants *k3 (forward) and k4 (reverse). The forward rate constant (k3) is significantly larger than the reverse rate constant (k4), favoring the formation of the stable EI complex [2]. This kinetic profile translates directly to antiviral efficacy in cell culture, where narlaprevir achieves a 90% effective concentration (EC90) of 40 nM in HCV replicon assays, reflecting efficient suppression of viral replication [2] [8] [10]. The slow dissociation kinetics are particularly advantageous *in vivo, allowing for prolonged target coverage and potentially less frequent dosing.

Selectivity Profiling Against Human Proteases and Cathepsin B

A critical aspect of narlaprevir's pharmacological profile is its high selectivity for the viral NS3/4A protease over essential human proteases. This selectivity is paramount for minimizing mechanism-based adverse effects and ensuring a favorable therapeutic index. Comprehensive profiling demonstrates that narlaprevir exhibits negligible inhibition (IC50 > 25 µM) against a broad panel of human serine proteases, including elastase, chymotrypsin, trypsin, and thrombin [2] [8]. This selectivity stems from fundamental structural differences between the viral and human enzymes, particularly within the active site and S1-S4 subsites.

  • Active Site Geometry: The catalytic triad of NS3/4A (Ser139-His57-Asp81) exhibits distinct spatial organization compared to human serine proteases like chymotrypsin. Narlaprevir's macrocyclic P1-P3 scaffold and the P2 dimethylcyclopropylproline moiety are optimized to fit the extended, shallow substrate-binding groove of NS3/4A, which differs significantly from the deeper and more constrained active sites of many human serine proteases [6] [10].
  • S1 Pocket Specificity: The S1 pocket of NS3/4A is structurally distinct and more hydrophobic than the corresponding pockets in human serine proteases. Narlaprevir's hydrophobic norleucine moiety at P1 optimally fills this pocket, forming favorable van der Waals contacts that are less compatible with the S1 pockets of human enzymes [6].
  • S4 Pocket Interactions: The S4 pocket of NS3/4A, accommodating narlaprevir's tert-butyl sulfone group, is unique in its topology and electrostatic character. Human proteases lack an equivalent pocket or present incompatible residues, further contributing to selectivity [6] [7].

A specific focus has been placed on evaluating narlaprevir's activity against human cathepsin B, a lysosomal cysteine protease. Cathepsin B inhibition has been associated with adverse effects like phospholipidosis for some compounds. Narlaprevir shows no significant inhibition of cathepsin B even at high micromolar concentrations (>25 µM) [2] [8]. This lack of activity can be attributed to the fundamental mechanistic difference: narlaprevir is designed as a serine trap inhibitor, covalently targeting the catalytic serine residue of NS3/4A. Cathepsin B, being a cysteine protease, utilizes a catalytic cysteine nucleophile. The ketoamide warhead of narlaprevir exhibits intrinsically lower reactivity towards thiol groups compared to hydroxyl groups, and the overall structure lacks complementarity to the cathepsin B active site. Molecular dynamics simulations confirm that narlaprevir makes only weak, non-productive interactions with cathepsin B, failing to position its warhead effectively near the catalytic cysteine residue [3] [7]. This selectivity profile underscores narlaprevir's specificity as a viral protease inhibitor.

Properties

CAS Number

865466-24-6

Product Name

Narlaprevir

IUPAC Name

(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Molecular Formula

C36H61N5O7S

Molecular Weight

708.0 g/mol

InChI

InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1

InChI Key

RICZEKWVNZFTNZ-LFGITCQGSA-N

SMILES

CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

narlaprevir
SCH 900518
SCH-900518
SCH900518

Canonical SMILES

CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C

Isomeric SMILES

CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.